Ethyl 5,5,7,7-tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Description
“Ethyl 5,5,7,7-tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” is a complex organic compound with the molecular formula C23H38N4O3S . It has a molecular weight of 450.6 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a tetrahydrothieno[2,3-c]pyridine ring, a sulfonyl group attached to a 4-methylpiperidine ring, and an ethyl carboxylate group . The exact 3D conformation of the molecule would depend on the specific spatial arrangement of these groups .
Physical and Chemical Properties Analysis
This compound has several computed properties, including a XLogP3-AA of 3.2, indicating its relative hydrophobicity . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a rotatable bond count of 7 . Its exact mass and monoisotopic mass are both 450.26646226 g/mol . The topological polar surface area is 102 Ų . The compound has a complexity of 663 .
Mechanism of Action
The mechanism of action of this compound is not clear from the available information. It’s possible that it could interact with biological targets via its sulfonyl group, amide bond, or tetrahydrothieno[2,3-c]pyridine ring.
Properties
IUPAC Name |
ethyl 5,5,7,7-tetramethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O5S2/c1-7-35-25(32)21-20-16-26(3,4)29-27(5,6)22(20)36-24(21)28-23(31)18-8-10-19(11-9-18)37(33,34)30-14-12-17(2)13-15-30/h8-11,17,29H,7,12-16H2,1-6H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVOHKDJSDMREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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